N-(4-chloro-2-propan-2-yloxyphenyl)formamide
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Overview
Description
N-(4-chloro-2-propan-2-yloxyphenyl)formamide is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of formamide, where the formamide group is attached to a 4-chloro-2-propan-2-yloxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-propan-2-yloxyphenyl)formamide typically involves the reaction of 4-chloro-2-propan-2-yloxyaniline with formic acid or its derivatives. One common method is the formylation of the amine group using formic acid or formic acid derivatives under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfonated rice husk ash (RHA-SO3H), can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-propan-2-yloxyphenyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chloro-2-propan-2-yloxyphenyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-propan-2-yloxyphenyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chloro and propan-2-yloxy groups can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Formamide: A simpler amide derived from formic acid, used as a solvent and in the production of pharmaceuticals.
Dimethylformamide (DMF): A widely used solvent in organic synthesis, known for its high polarity and ability to dissolve a wide range of compounds.
Uniqueness
N-(4-chloro-2-propan-2-yloxyphenyl)formamide is unique due to its specific structural features, such as the chloro and propan-2-yloxy groups, which confer distinct chemical and biological properties. These features make it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
N-(4-chloro-2-propan-2-yloxyphenyl)formamide |
InChI |
InChI=1S/C10H12ClNO2/c1-7(2)14-10-5-8(11)3-4-9(10)12-6-13/h3-7H,1-2H3,(H,12,13) |
InChI Key |
DTMHTSRIQBOOCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Cl)NC=O |
Origin of Product |
United States |
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